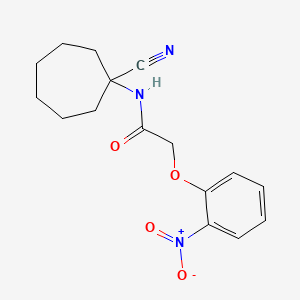![molecular formula C18H15FN2O2 B2854979 (E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile CAS No. 136562-92-0](/img/structure/B2854979.png)
(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile, commonly known as DMAFBP, is a synthetic organic compound with a wide range of applications in scientific research. DMAFBP is a fluorinated derivative of the compound 2-propenenitrile, and is widely used in studies of biochemical and physiological effects. In particular, DMAFBP has been used in studies of enzyme inhibition and enzyme-catalyzed reactions, as well as in studies of drug-receptor interactions. Additionally, its unique structure makes it useful in studies of the mechanism of action of drugs and other compounds.
Mécanisme D'action
The mechanism of action of DMAFBP is not completely understood, but it is believed that it binds to the active site of enzymes, blocking their activity. Additionally, it is believed that DMAFBP can bind to certain drug receptors, affecting the activity of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAFBP are not well understood. However, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways and physiological processes. Additionally, it has been shown to bind to certain drug receptors, which can affect the activity of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of DMAFBP is its unique structure, which makes it useful in studies of the mechanism of action of drugs and other compounds. Additionally, it is relatively easy to synthesize and can be separated from by-products using column chromatography. The main limitation of DMAFBP is that its mechanism of action is not completely understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on DMAFBP. These include further studies of its mechanism of action, studies of its effects on biochemical pathways and physiological processes, and studies of its interaction with drug receptors. Additionally, further studies of its synthesis and separation methods could lead to more efficient and cost-effective production of DMAFBP. Finally, further studies of its potential applications in drug discovery and development could lead to new and more effective drugs.
Méthodes De Synthèse
The synthesis of DMAFBP is typically achieved by the reaction of 3-fluorophenoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction takes place in an aqueous solution at a temperature of around 80-90°C. The reaction produces a mixture of the desired product and by-products, which must be separated by column chromatography or other methods.
Applications De Recherche Scientifique
DMAFBP has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cytochrome P450 enzymes, and has been used to study the mechanism of action of drugs and other compounds. Additionally, DMAFBP has been used in studies of drug-receptor interactions and in studies of the biochemical and physiological effects of drugs and other compounds.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-21(2)12-13(11-20)18(22)16-8-3-4-9-17(16)23-15-7-5-6-14(19)10-15/h3-10,12H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVPEBCFIBJOR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2854898.png)
![ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2854900.png)



![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2854905.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-(4-isopropylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2854913.png)
![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)

![N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2854918.png)
![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)